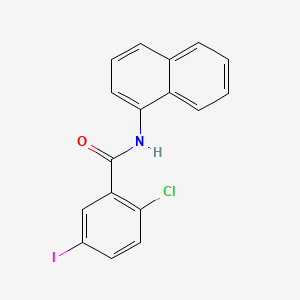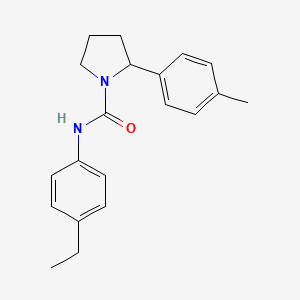![molecular formula C23H30FN3 B6119537 1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-3-piperidinyl]piperazine](/img/structure/B6119537.png)
1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-3-piperidinyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-3-piperidinyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 4-FPP and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-FPP is not fully understood. However, it is believed to act as a serotonin and dopamine receptor agonist. It also inhibits the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the synaptic cleft. This results in an increase in neurotransmitter activity, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that 4-FPP has several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also decreases the levels of pro-inflammatory cytokines, leading to its anti-inflammatory effects. In addition, it has been shown to increase the levels of antioxidant enzymes, leading to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-FPP in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for serotonin and dopamine receptors, making it a useful tool for studying their function. However, one of the major limitations is its potential toxicity. Studies have shown that high doses of 4-FPP can lead to neurotoxicity and liver damage.
Zukünftige Richtungen
There are several future directions for research on 4-FPP. One area of research is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 4-FPP has neuroprotective effects and can prevent the loss of neurons in these diseases. Another area of research is its potential use as an analgesic agent. Studies have shown that 4-FPP has potent analgesic effects and can effectively treat chronic pain. Finally, research on the long-term effects of 4-FPP is needed to determine its safety and potential for clinical use.
Conclusion
In conclusion, 1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-3-piperidinyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its safety and potential for clinical use.
Synthesemethoden
The synthesis of 4-FPP involves the reaction of 1-(4-fluorophenyl)piperazine with 1-(4-methylbenzyl)-3-piperidinyl)propan-1-one in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent such as methanol or ethanol at room temperature. The resulting product is then purified using chromatography techniques to obtain pure 4-FPP.
Wissenschaftliche Forschungsanwendungen
4-FPP has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an antidepressant. Studies have shown that 4-FPP has a similar mechanism of action as selective serotonin reuptake inhibitors (SSRIs) and can effectively treat depression. Other areas of research include its use as an analgesic, anti-inflammatory, and antipsychotic agent.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-[1-[(4-methylphenyl)methyl]piperidin-3-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3/c1-19-4-6-20(7-5-19)17-25-12-2-3-23(18-25)27-15-13-26(14-16-27)22-10-8-21(24)9-11-22/h4-11,23H,2-3,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONPFNDGBQYRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[1-(4-methylbenzyl)-3-piperidinyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6119465.png)

![2-[(3-chloro-4-methylphenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6119482.png)
![ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6119486.png)


![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6119507.png)
![2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6119514.png)

![4-ethoxy-N-({[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B6119523.png)
![2-(1-cyclohexyl-4-{3-[3-(dimethylamino)propoxy]benzyl}-2-piperazinyl)ethanol](/img/structure/B6119527.png)


![2-[4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6119552.png)